3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
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Overview
Description
3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is an organic compound that showcases complex molecular architecture. It features a quinazolinone core, known for its biologically active properties, and a chloropyridinyl moiety, indicating potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically starts from commercially available starting materials. One route involves the reaction of 3-chloropyridin-4-ol with piperidine under base conditions to form 3-((3-chloropyridin-4-yl)oxy)piperidine. This intermediate then reacts with 2-oxoethyl quinazolinone under nucleophilic substitution conditions to form the final compound.
Industrial Production Methods
Industrial production may utilize similar routes but optimized for scale, focusing on high-yield and efficient separation techniques. Methods might include continuous flow synthesis and purification by crystallization or advanced chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The quinazolinone core could potentially undergo oxidation reactions to introduce hydroxyl groups.
Reduction: : The chloropyridine moiety might undergo reduction to modify its electronic properties.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: : Palladium-catalyzed hydrogenation or sodium borohydride (NaBH4).
Substitution: : Halogenation can be achieved using N-bromosuccinimide (NBS), while amination might employ ammonia or primary amines under catalytic conditions.
Major Products
Oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or fully reduced analogs. Substitution reactions will produce a variety of functionalized compounds depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
The compound serves as a building block for designing more complex molecules in synthetic organic chemistry, aiding in the development of novel materials and compounds.
Biology
In biological research, it is explored for its potential as a biochemical probe due to the biological activity associated with quinazolinones and chloropyridines.
Medicine
It holds promise in drug discovery, particularly as a lead compound in designing new pharmaceuticals targeting specific biological pathways. Its structure suggests possible applications in cancer therapy, anti-inflammatory treatments, and antimicrobial agents.
Industry
Its application extends to the agricultural sector, where it may be employed as an active ingredient in pesticides or herbicides, owing to the biological activity associated with its structural components.
Mechanism of Action
The mechanism by which the compound exerts its effects
The action mechanism often involves binding to specific enzymes or receptors due to its structural similarity to biological molecules. The quinazolinone moiety can interact with protein kinases, while the chloropyridine group might bind to various biological targets, disrupting normal cellular functions.
Molecular Targets and Pathways
Typical targets include protein kinases involved in cell signaling, potentially leading to altered cellular processes such as proliferation or apoptosis. The pathways affected might include the MAPK/ERK pathway or the PI3K/AKT pathway, key regulators of cell growth and survival.
Comparison with Similar Compounds
Uniqueness
Compared to other quinazolinone or chloropyridine-based compounds, 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one stands out due to its unique combination of these two bioactive structures. This dual functionality may offer enhanced efficacy or selectivity in its biological applications.
Similar Compounds
Quinazolin-4(3H)-ones with different substituents at the 2- and 3-positions, showing varied biological activities.
Piperidinyl-chloropyridines used in different therapeutic areas.
Other mixed-functional compounds combining piperidine and quinazolinone structures for diverse applications.
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Properties
IUPAC Name |
3-[2-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c21-16-10-22-8-7-18(16)28-14-4-3-9-24(11-14)19(26)12-25-13-23-17-6-2-1-5-15(17)20(25)27/h1-2,5-8,10,13-14H,3-4,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBRMGGBKODXGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=C(C=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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